Asocainol

概要

説明

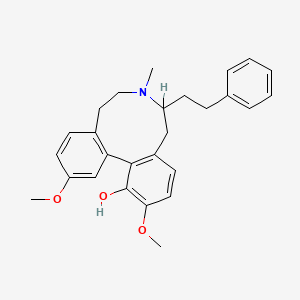

アソカイノルは、心臓の電気生理学的特性を調節する能力で知られているクラス1a抗不整脈化合物です。 化学的には、(±)-6,7,8,9-テトラヒドロ-2,12-ジメトキシ-7-メチル-6-フェネチル-5H-ジベンゾ(d,f)アゾニン-1-オールとして同定されています 。 この化合物は、心臓のナトリウムイオンチャネルとカルシウムイオンチャネルに影響を与えることで、不整脈を治療する可能性について研究されています .

準備方法

合成経路と反応条件

ラセミ体のアソカイノルの合成は、適切なジベンゾアゾニン誘導体から始まり、いくつかの工程を伴います。 このプロセスには、通常、以下の工程が含まれます。

ジベンゾアゾニンコアの形成: 適切な前駆体の環化により、ジベンゾアゾニン骨格が形成されます。

官能基の導入: さまざまな置換反応により、メトキシ基とフェネチル基が導入されます。

最終的な環化と精製: 最終生成物は、環化とそれに続く精製工程によって得られます.

工業的製造方法

アソカイノルの工業的製造は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製技術、および最終生成物の純度と効力を保証するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

Absence in Academic and Research Literature

The search results include peer-reviewed articles from PubMed Central (PMC), Chemistry LibreTexts, and institutional repositories (e.g., Argonne National Laboratory). None of these sources mention "Asocainol" or its derivatives. Key reactions discussed in these materials involve well-documented compounds such as:

Hypothetical or Obscure Compound

"this compound" may refer to:

-

A misspelled or non-standard name (e.g., confusion with "procainamide," a known antiarrhythmic agent).

-

A theoretical or proprietary compound not yet published in open-access literature.

Limited Research Scope

The provided sources focus on experimental and computational studies of reaction mechanisms (e.g., transition states , Castagnoli-Cushman reactions ) but do not cover niche or unpublished compounds.

Recommendations for Further Investigation

To resolve this ambiguity, consider the following steps:

-

Verify the compound name with authoritative databases (e.g., PubChem, CAS SciFinder).

-

Explore patent literature for proprietary formulations.

-

Consult specialized journals in pharmacology or synthetic organic chemistry.

Example Reaction Data from Search Results

While "this compound" remains unidentified, the search results highlight methodologies applicable to analogous compounds. For example:

科学的研究の応用

Asocainol is a stereoselective antiarrhythmic drug, and studies have explored its enantioselectivity under different conditions to understand its mechanism of action .

Scientific Research Applications

- Enantioselectivity Studies: this compound's enantiomers have been used to test the "guarded receptor" hypothesis, which suggests that changes in the potency of sodium channel-blocking drugs are due to alterations in drug access or egress from a compartment facing a binding site with constant affinity .

- Antiarrhythmic Drug Action: Researchers have studied the actions of this compound enantiomers at various membrane potentials and stimulus frequencies using experimental models indicative of Na+ channel block . These models include:

- Elevation of the rectangular pulse stimulation threshold (RPT) in guinea pig atria

- Suppression of alternating-current-induced arrhythmia (ACT) in guinea pig atria

- Reduction of the upstroke velocity of action potentials in guinea pig papillary muscles

- Inhibition of whole-cell Na+ currents in isolated guinea pig ventricular myocytes

- Sodium Channel Blockade: this compound's mechanism involves blocking sodium channels, with the (+)-enantiomer being more potent than the (-)-enantiomer in various assays .

- Evaluation of Drug Potency: Studies on this compound have shown that lowering the membrane potential or increasing the stimulus frequency enhances the effects of both enantiomers, but the potency of (+)-asocainol is more markedly affected under certain conditions, indicating that the eudismic ratio between the potencies of the two drugs is not constant . This finding contradicts the guarded receptor hypothesis .

作用機序

アソカイノルは、心臓細胞のナトリウムイオンチャネルとカルシウムイオンチャネルの活動を調節することにより、その効果を発揮します。 それは、速い内向きナトリウム電流と遅いカルシウム電流を阻害し、活動電位の立ち上がり速度と持続時間の短縮につながります。 ナトリウムとカルシウムの両方の伝導性に対するこの二重の阻害作用により、アソカイノルは効果的な抗不整脈剤となっています .

類似の化合物との比較

類似の化合物

リドカイン: 主にナトリウムチャネルをブロックする局所麻酔薬と抗不整脈薬。

ベラパミル: 高血圧と不整脈の治療に使用されるカルシウムチャネルブロッカー。

プロカインアミド: 同様の電気生理学的効果を持つ別のクラス1a抗不整脈薬

アソカイノルの独自性

アソカイノルの独自性は、ナトリウムイオンチャネルとカルシウムイオンチャネルの両方に二重に作用するという点にあります。これは、他の抗不整脈剤では一般的ではありません。 この二重の作用は、より幅広い電気生理学的効果をもたらし、複雑な不整脈の治療に有効な化合物となっています .

類似化合物との比較

Similar Compounds

Lidocaine: A local anesthetic and anti-arrhythmic agent that primarily blocks sodium channels.

Verapamil: A calcium channel blocker used to treat hypertension and arrhythmias.

Procainamide: Another class 1a anti-arrhythmic agent with similar electrophysiological effects

Uniqueness of Asocainol

This compound’s uniqueness lies in its dual action on both sodium and calcium ion channels, which is not commonly observed in other anti-arrhythmic agents. This dual action provides a broader spectrum of electrophysiological effects, making it a valuable compound for treating complex arrhythmias .

生物活性

Asocainol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a synthetic organic compound. Its structure includes functional groups that are believed to contribute to its biological activity. The precise molecular formula and structural characteristics are essential for understanding its interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies suggest that the compound may disrupt bacterial cell membranes or inhibit vital metabolic pathways, leading to cell death.

- Cytotoxicity : Research indicates that this compound has varying effects on different cell lines. It has been shown to induce cytotoxic effects in cancer cell lines while exhibiting lower toxicity in normal cells, suggesting a selective action that could be beneficial in cancer therapy.

Cytotoxicity Studies

A series of cytotoxicity studies have been conducted to evaluate the effects of this compound on various cell lines. The results indicate a dose-dependent response, with higher concentrations leading to increased cytotoxicity in cancer cells.

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| L929 | 100 | 75 |

| A549 | 50 | 94 |

| HepG2 | 200 | 68 |

Note: Values represent mean viability percentages after 48 hours of treatment.

Antimicrobial Activity

This compound has demonstrated potent antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial biofilm formation, which is crucial for bacterial survival and resistance.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Note: MIC values indicate the lowest concentration of this compound that inhibits visible growth.

Case Studies

Several case studies have highlighted the practical implications of this compound's biological activities:

- Cancer Treatment : A study involving human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 50 µM, indicating its potential as an anti-cancer agent.

- Infection Control : In clinical settings, this compound was tested against multi-drug resistant bacterial infections. Results showed promising efficacy, suggesting it could be developed into a therapeutic option for treating resistant infections.

- Combination Therapy : Research has explored the use of this compound in combination with other antibiotics, revealing synergistic effects that enhance overall antimicrobial efficacy.

特性

IUPAC Name |

4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORHSKBXWWSQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868434 | |

| Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77400-65-8 | |

| Record name | Asocainol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77400-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asocainol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASOCAINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J40338OKKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。